N-[3-(benzoylamino)phenyl]-2-furamide
Description
N-[3-(benzoylamino)phenyl]-2-furamide is a synthetic organic compound featuring a furan ring linked via a carboxamide group to a phenyl ring substituted with a benzoylamino moiety at the 3-position. Its molecular formula is C₂₀H₁₅N₂O₃, with a molecular weight of 331.35 g/mol.
Properties
IUPAC Name |
N-(3-benzamidophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17(13-6-2-1-3-7-13)19-14-8-4-9-15(12-14)20-18(22)16-10-5-11-23-16/h1-12H,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXREVNFKIEUGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological implications between N-[3-(benzoylamino)phenyl]-2-furamide and related compounds:
Key Comparative Insights
Substituent Effects on Bioactivity
- This is supported by studies on N-(benzoylphenyl)-2-furamides, which showed dose-dependent reductions in serum cholesterol and triglycerides in rodent models .
- Aminomethyl vs. Acetyl(methyl)amino Groups: The aminomethyl group in confers basicity, favoring interactions with acidic biological targets.
- Heterocyclic Modifications : The imidazopyridine and iodine substituents in introduce π-π stacking capabilities and halogen bonding, respectively, which are critical for anticancer activity.
Pharmacokinetic and Physicochemical Properties
- Solubility: The acetyl(methyl)amino derivative exhibits superior aqueous solubility compared to the benzoylamino analog due to its polar substituents.
- Metabolic Stability: The benzoylamino group’s aromaticity may slow oxidative metabolism, extending half-life compared to aliphatic substituents (e.g., aminomethyl in ).
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